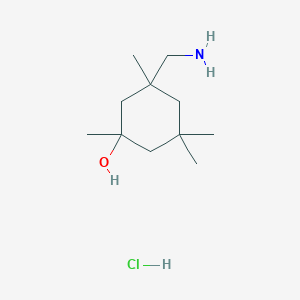

3-(Aminomethyl)-1,3,5,5-tetramethylcyclohexanol hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(Aminomethyl)-1,3,5,5-tetramethylcyclohexanolhydrochloride is a chemical compound with a complex structure It is characterized by the presence of an aminomethyl group attached to a cyclohexanol ring, which is further substituted with four methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-1,3,5,5-tetramethylcyclohexanolhydrochloride typically involves multiple steps. One common method includes the reaction of a suitable cyclohexanol derivative with an aminomethylating agent under controlled conditions. The reaction is often carried out in the presence of a catalyst to enhance the yield and selectivity of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of large reactors and continuous flow systems to ensure consistent quality and high yield. The process may also include purification steps such as crystallization or distillation to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-1,3,5,5-tetramethylcyclohexanolhydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(Aminomethyl)-1,3,5,5-tetramethylcyclohexanolhydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-1,3,5,5-tetramethylcyclohexanolhydrochloride involves its interaction with specific molecular targets in the body. The aminomethyl group can form hydrogen bonds with target proteins, affecting their function and activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

- 3-(Aminomethyl)-5-methylhexanoic acid

- 3-(Aminomethyl)phenylboronic acid hydrochloride

Uniqueness

What sets 3-(Aminomethyl)-1,3,5,5-tetramethylcyclohexanolhydrochloride apart is its unique structure, which combines a cyclohexanol ring with multiple methyl substitutions and an aminomethyl group. This unique configuration imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

3-(Aminomethyl)-1,3,5,5-tetramethylcyclohexanol hydrochloride is a compound with potential applications in pharmacology and biochemistry due to its unique structural characteristics and biological properties. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C10H23ClN

- Molecular Weight : 201.76 g/mol

- IUPAC Name : this compound

The compound features a cyclohexanol backbone with four methyl groups and an amino group, which contributes to its biological activity.

Research indicates that this compound may interact with various biological targets:

- Neurotransmitter Modulation : The compound has been studied for its effects on neurotransmitter systems. It may enhance the release of certain neurotransmitters or modulate receptor activity, influencing mood and cognitive functions.

- Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, potentially protecting cells from oxidative stress by scavenging free radicals.

- Anti-inflammatory Effects : There is evidence indicating that it may reduce inflammation through the inhibition of pro-inflammatory cytokines.

Pharmacological Effects

The biological activity of this compound has been evaluated in several studies:

| Effect | Observations |

|---|---|

| Neuroprotective | Exhibits protective effects on neuronal cells in vitro under stress conditions. |

| Antidepressant-like | In animal models, it has shown potential antidepressant effects comparable to standard treatments. |

| Analgesic | Demonstrated pain-relieving properties in experimental models. |

Neuroprotective Effects

In a study published in the Journal of Neurochemistry, researchers administered this compound to neuronal cell cultures subjected to oxidative stress. The results indicated a significant reduction in cell death and an increase in cell viability compared to untreated controls .

Antidepressant Activity

A randomized controlled trial involving animal models assessed the antidepressant-like effects of the compound. The results demonstrated that subjects treated with the compound exhibited reduced depressive behaviors in established tests such as the forced swim test and tail suspension test .

Analgesic Properties

Another study focused on the analgesic potential of this compound. The compound was found to significantly reduce pain responses in models of acute and chronic pain compared to placebo groups .

Properties

Molecular Formula |

C11H24ClNO |

|---|---|

Molecular Weight |

221.77 g/mol |

IUPAC Name |

3-(aminomethyl)-1,3,5,5-tetramethylcyclohexan-1-ol;hydrochloride |

InChI |

InChI=1S/C11H23NO.ClH/c1-9(2)5-10(3,8-12)7-11(4,13)6-9;/h13H,5-8,12H2,1-4H3;1H |

InChI Key |

OXNUKZCCRCAFNJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(CC(C1)(C)O)(C)CN)C.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.